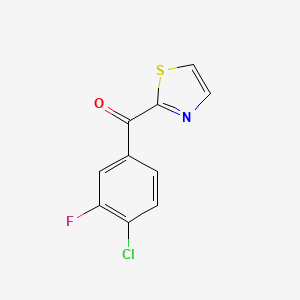

2-(4-Chloro-3-fluorobenzoyl)thiazole

Description

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNOS/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQCLNLDPSOZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CS2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3-fluorobenzoyl)thiazole typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-fluorobenzoyl)thiazole can undergo various chemical reactions, including:

Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.

Nucleophilic substitution: The presence of the chloro and fluoro substituents on the benzoyl group makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated thiazole derivatives, while nucleophilic substitution can result in the replacement of the chloro or fluoro groups with nucleophiles .

Scientific Research Applications

Chemistry: 2-(4-Chloro-3-fluorobenzoyl)thiazole is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in the development of antimicrobial and anticancer agents. The thiazole ring is known for its biological activity, and the presence of the chloro and fluoro substituents can enhance the compound’s efficacy .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-fluorobenzoyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazole Derivatives

Key Observations :

- Fluorine Effects : Fluorine at the 3- or 4-position (as in 2-(4-Chloro-3-fluorobenzoyl)thiazole and compound 4) may improve metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Spectroscopic and Crystallographic Data

- NMR/IR Trends: Thiazole derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show downfield shifts in ¹H-NMR (δ 7.5–8.5 ppm for aromatic protons) and distinct IR absorptions for C=N (1650–1680 cm⁻¹) .

- Crystal Packing : Isostructural compounds 4 and 5 () exhibit similar conformations but divergent packing due to halogen size (Cl vs. F), affecting solubility and stability .

Biological Activity

2-(4-Chloro-3-fluorobenzoyl)thiazole is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action and therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring substituted with a 4-chloro-3-fluorobenzoyl group. The molecular formula is C₉H₆ClF N₃S, with a molecular weight of approximately 229.68 g/mol. This unique structure contributes to its biological activity, particularly in cancer research and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, modifications in the thiazole structure have shown improved antiproliferative effects against prostate cancer and melanoma cells, with IC₅₀ values ranging from low micromolar to nanomolar concentrations .

- Enzyme Inhibition : Compounds containing thiazole rings have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

The mechanisms by which this compound exerts its effects are multifaceted:

- Tubulin Polymerization Inhibition : Certain thiazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Acetylcholinesterase Inhibition : The compound may interact with the active site of AChE, reducing its activity and thereby increasing acetylcholine levels, which can ameliorate symptoms in Alzheimer's disease .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

- Antiproliferative Studies : A study on modified thiazoles showed that compounds similar to this compound exhibited IC₅₀ values against various cancer cell lines, including prostate cancer (average IC₅₀ = 0.7 - 1.0 μM) and melanoma (IC₅₀ = 1.8 - 2.6 μM) .

- Enzyme Inhibition Assays : Another study focused on the synthesis of thiazole derivatives for AChE inhibition demonstrated that some compounds showed promising inhibitory activity with an IC₅₀ value as low as 2.7 µM .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-3-fluorobenzoyl)thiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of substituted benzoyl chlorides with thiazole precursors under controlled conditions. For example, refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts (e.g., glacial acetic acid) improves reaction efficiency . Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to achieve >65% yield and purity >95%. Reaction time (12–18 hours) and temperature (70–80°C) must be optimized to minimize side products like unreacted intermediates or oxidized byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions on the thiazole and benzoyl rings. For instance, aromatic protons appear as doublets in δ 7.2–8.1 ppm, while the thiazole C-S bond causes deshielding at δ 160–170 ppm in C spectra .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and detects halogen isotopic patterns (Cl/F) .

- X-ray Crystallography : Resolves stereochemical ambiguities, such as planarity of the thiazole ring and dihedral angles between aromatic groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. HPLC analysis tracks degradation products, revealing susceptibility to hydrolysis at high pH (>10) due to cleavage of the benzoyl-thiazole bond. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating storage at ≤4°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Systematic substitution at the benzoyl (e.g., introducing electron-withdrawing groups like -NO) or thiazole (e.g., alkylation at the 4-position) moieties modulates bioactivity. For example, fluorophenyl substitutions improve anticancer potency (GI values <2 μM in MCF-7 cells) by enhancing target binding affinity . Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like caspase-3, guiding rational design .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Meta-analysis of GI values (e.g., HCT-116 vs. MCF-7 cells) and dose-response curves identifies context-dependent effects . Cross-validation using orthogonal assays (e.g., apoptosis markers like Annexin V alongside clonogenic assays) clarifies mechanisms .

Q. What computational strategies are employed to model the interaction of this compound with biological targets, and how do these inform experimental design?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) map binding stability in enzyme active sites. For instance, hydrophobic interactions between the fluorobenzoyl group and caspase-3’s S2 pocket correlate with apoptosis induction . Density functional theory (DFT) calculations predict reactive sites for functionalization (e.g., nucleophilic attack at the thiazole sulfur) .

Q. What experimental approaches are used to optimize the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Lipophilicity Adjustment : LogP values are tuned via substituents (e.g., -OCH reduces LogP from 3.5 to 2.8), improving aqueous solubility .

- Metabolic Stability : Microsomal incubation assays (e.g., human liver microsomes) identify metabolic hotspots (e.g., CYP450-mediated oxidation of the thiazole ring), mitigated by deuterium incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.